![molecular formula C11H14F3N B2402548 (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine CAS No. 2248186-28-7](/img/structure/B2402548.png)
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as TFEP and is a chiral amine that has a phenyl ring and a trifluoroethyl group attached to it. The synthesis method of TFEP is complex and requires the use of specialized equipment and techniques. The purpose of
作用机制
The mechanism of action of TFEP is not well understood. However, it is believed that TFEP acts by modulating the activity of various enzymes and receptors in the body. TFEP has been shown to inhibit the activity of monoamine oxidase, which is an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. TFEP has also been shown to activate the peroxisome proliferator-activated receptor gamma, which is a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
TFEP has been shown to have several biochemical and physiological effects. TFEP has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. TFEP has also been shown to increase insulin sensitivity and glucose uptake in adipocytes, which may have potential applications in the treatment of diabetes.
实验室实验的优点和局限性
TFEP has several advantages and limitations for lab experiments. One of the advantages of TFEP is that it is a chiral compound, which makes it useful in asymmetric synthesis. TFEP also has potential applications in medicinal chemistry and drug discovery. However, one of the limitations of TFEP is that it is a complex compound that requires specialized equipment and techniques for synthesis. TFEP is also relatively expensive, which may limit its use in lab experiments.
未来方向
There are several future directions for research on TFEP. One of the future directions for research is to further investigate the mechanism of action of TFEP. This will help to better understand how TFEP modulates the activity of various enzymes and receptors in the body. Another future direction for research is to investigate the potential therapeutic applications of TFEP in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Additionally, research can be done to develop more efficient and cost-effective methods for the synthesis of TFEP.
Conclusion
In conclusion, TFEP is a chiral amine that has potential applications in various fields, including medicinal chemistry and drug discovery. The synthesis of TFEP is complex and requires specialized equipment and techniques. TFEP has been shown to modulate the activity of various enzymes and receptors in the body and has several biochemical and physiological effects. TFEP has several advantages and limitations for lab experiments, and there are several future directions for research on TFEP, including investigating its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of TFEP involves several steps that require the use of specialized equipment and techniques. The first step involves the reaction of 3-bromoacetophenone with 2,2,2-trifluoroethylamine to form a ketone intermediate. The ketone intermediate is then reduced using lithium aluminum hydride to form the corresponding alcohol. The alcohol is then treated with hydrochloric acid to form the corresponding hydrochloride salt, which is then treated with sodium hydroxide to form TFEP.
科学研究应用
TFEP has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of TFEP is in the field of medicinal chemistry. TFEP has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurological disorders. TFEP has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
属性
IUPAC Name |
(2S)-2-[3-(2,2,2-trifluoroethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(7-15)10-4-2-3-9(5-10)6-11(12,13)14/h2-5,8H,6-7,15H2,1H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYWZWJIOVVDEY-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC(=C1)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=CC(=C1)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 1-cyclohexyl-2-((2,4-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2402465.png)
![Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2402466.png)
![2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2402467.png)
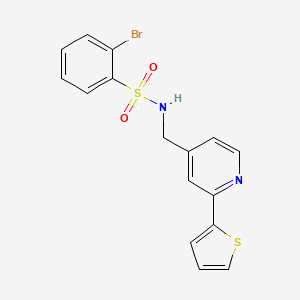

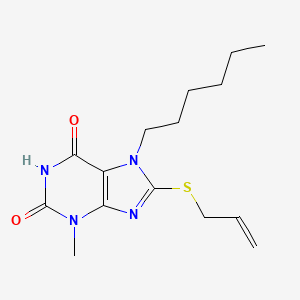
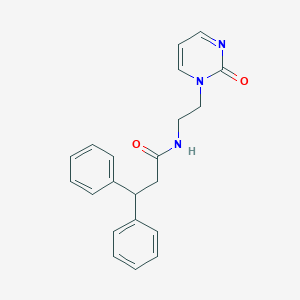
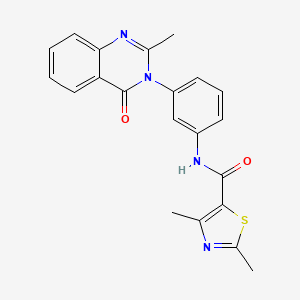
![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2402481.png)

![N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2402485.png)
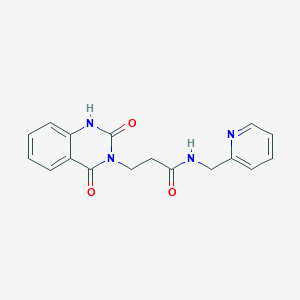
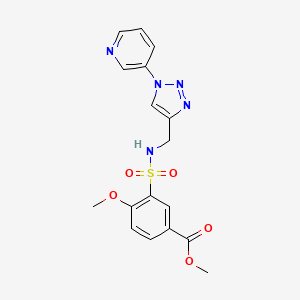
![Carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B2402488.png)